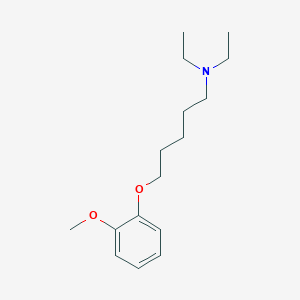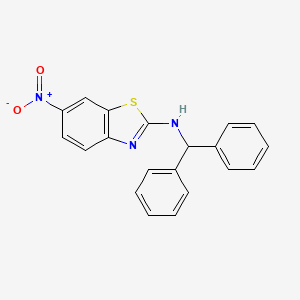![molecular formula C14H23NO4 B4930408 2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4930408.png)
2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol is a chemical compound that belongs to the family of beta-adrenergic agonists. It is also known as terbutaline, which is a bronchodilator used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Wirkmechanismus
The mechanism of action of 2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol involves the activation of beta-adrenergic receptors. These receptors are located on the surface of the smooth muscle cells in the airways and uterus. When 2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol binds to these receptors, it triggers a cascade of events that leads to the relaxation of the smooth muscles. This results in increased airflow to the lungs and delayed onset of labor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol are well-documented. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) in the smooth muscle cells. This leads to the activation of protein kinase A, which in turn leads to the relaxation of the smooth muscles. In addition, 2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been shown to increase the heart rate and blood pressure, which can be beneficial in certain medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol in lab experiments are its well-defined mechanism of action, availability, and low cost. It is also a well-studied compound, which makes it easier to design experiments and interpret the results. However, there are also some limitations to using this compound. For example, it has a short half-life, which means that it needs to be administered frequently to maintain its effect. In addition, it can cause side effects such as tremors, palpitations, and headaches, which can affect the outcome of the experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol in scientific research. One area of interest is its potential use in the treatment of preterm labor. Further studies are needed to determine the optimal dosage and administration schedule for this application. Another area of interest is its use as a research tool to investigate the role of beta-adrenergic receptors in various physiological processes. Finally, there is a need for the development of new formulations of 2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol that have a longer half-life and fewer side effects. This would make it a more effective treatment for respiratory diseases and preterm labor.
Conclusion:
In conclusion, 2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol is a well-studied compound with a defined mechanism of action. It has been shown to be an effective bronchodilator and a potential treatment for preterm labor. However, it also has some limitations, such as a short half-life and side effects. Further research is needed to optimize its use in scientific experiments and to develop new formulations that are more effective and have fewer side effects.
Synthesemethoden
The synthesis of 2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol involves the reaction of 4-methoxyphenol with epichlorohydrin to form 2-(4-methoxyphenoxy)ethyl glycidyl ether. This intermediate is then reacted with N-methyl ethanolamine to produce the final product, 2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol. The synthesis method has been optimized to increase the yield of the final product, and the purity of the compound has been confirmed using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been extensively studied for its bronchodilator activity. It has been shown to relax the smooth muscles of the airways, thereby increasing the airflow to the lungs. This property makes it an effective treatment for respiratory diseases such as asthma and COPD. In addition, 2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been investigated for its potential use in the treatment of preterm labor. It has been shown to relax the uterine smooth muscles, which can delay the onset of labor.
Eigenschaften
IUPAC Name |
2-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-15(7-9-16)8-10-18-11-12-19-14-5-3-13(17-2)4-6-14/h3-6,16H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUFXDWVLFXSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOCCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4930331.png)

![1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide](/img/structure/B4930342.png)
![6-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4930357.png)
![N-(4-{2-[(4,8-dimethyl-2-quinolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B4930373.png)

![N-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]methyl}propanamide](/img/structure/B4930378.png)

![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930392.png)
![N'-[2-benzoyl-1-(4-bromophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4930398.png)



![2-nitro-N-(2-phenoxyethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4930435.png)